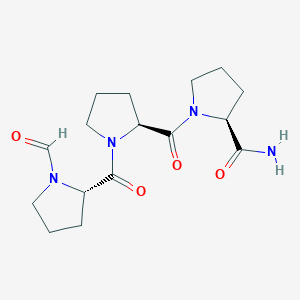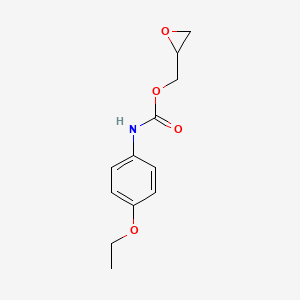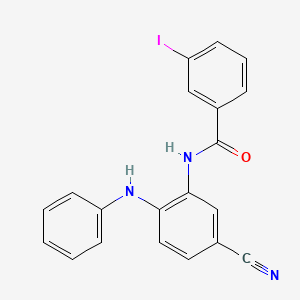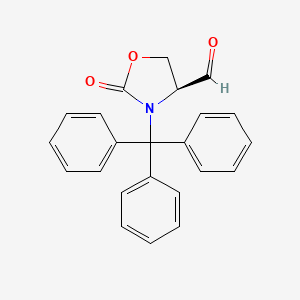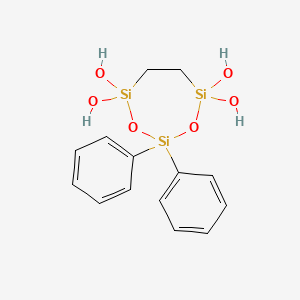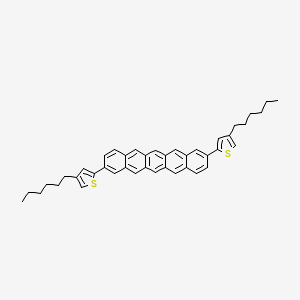
2,2'-(Pentacene-2,9-diyl)bis(4-hexylthiophene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Pentacene-2,9-diyl)bis(4-hexylthiophene) is a conjugated organic compound that combines the properties of pentacene and thiophene derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Pentacene-2,9-diyl)bis(4-hexylthiophene) typically involves the coupling of pentacene derivatives with thiophene units. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated pentacene under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 2,2’-(Pentacene-2,9-diyl)bis(4-hexylthiophene) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as developing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,2’-(Pentacene-2,9-diyl)bis(4-hexylthiophene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene units to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene rings.
科学的研究の応用
2,2’-(Pentacene-2,9-diyl)bis(4-hexylthiophene) has a wide range of applications in scientific research, particularly in the field of organic electronics. Some of its notable applications include:
Organic Photovoltaic Cells: The compound is used as an active layer material due to its excellent charge transport properties.
Organic Light-Emitting Diodes: It serves as a luminescent material in OLEDs, contributing to their efficiency and stability.
Organic Thin-Film Transistors: The compound is used in the fabrication of OTFTs, where it provides high field-effect mobility and stability.
作用機序
The mechanism of action of 2,2’-(Pentacene-2,9-diyl)bis(4-hexylthiophene) in organic electronic devices involves its ability to transport charge carriers efficiently. The conjugated structure of the compound allows for delocalization of π-electrons, facilitating charge mobility. In organic photovoltaic cells, the compound absorbs light and generates excitons, which then dissociate into free charge carriers that are transported to the electrodes.
類似化合物との比較
Similar Compounds
Poly(3-hexylthiophene-2,5-diyl): Another thiophene-based polymer used in organic electronics.
Pentacene: A well-known organic semiconductor with high charge mobility.
6,13-Bis(triisopropylsilylethynyl)pentacene: A derivative of pentacene with improved solubility and stability.
Uniqueness
2,2’-(Pentacene-2,9-diyl)bis(4-hexylthiophene) is unique in that it combines the properties of both pentacene and thiophene derivatives, resulting in a material with excellent charge transport properties and stability. This makes it particularly suitable for use in high-performance organic electronic devices.
特性
CAS番号 |
874217-21-7 |
|---|---|
分子式 |
C42H42S2 |
分子量 |
610.9 g/mol |
IUPAC名 |
4-hexyl-2-[9-(4-hexylthiophen-2-yl)pentacen-2-yl]thiophene |
InChI |
InChI=1S/C42H42S2/c1-3-5-7-9-11-29-17-41(43-27-29)33-15-13-31-19-37-26-40-24-36-22-34(42-18-30(28-44-42)12-10-8-6-4-2)16-14-32(36)20-38(40)25-39(37)23-35(31)21-33/h13-28H,3-12H2,1-2H3 |
InChIキー |
FHFJBECFQATDBP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CSC(=C1)C2=CC3=CC4=CC5=C(C=C6C=C(C=CC6=C5)C7=CC(=CS7)CCCCCC)C=C4C=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


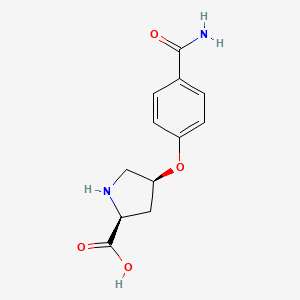
![lithium;2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide](/img/structure/B12612818.png)
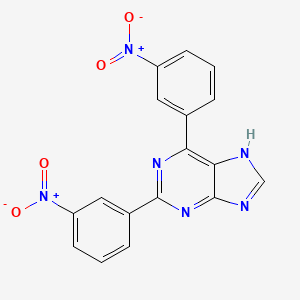
![N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12612828.png)

